

# A Comparative Guide to PDE10A PET Tracers: AMG-7980 vs. AMG-580

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two positron emission tomography (PET) tracers, **AMG-7980** and AMG-580, for the phosphodiesterase 10A (PDE10A) enzyme. PDE10A is a key therapeutic target for various neuropsychiatric disorders, including schizophrenia and Huntington's disease, making the in vivo quantification of its expression and occupancy by drug candidates a critical aspect of clinical development.[1][2] This comparison is supported by experimental data to assist researchers in selecting the appropriate tracer for their preclinical and clinical studies.

## **Quantitative Data Comparison**

The following table summarizes the key quantitative parameters for [¹¹C]**AMG-7980** and [¹8F]AMG-580, highlighting the superior characteristics of AMG-580 as a PDE10A PET tracer.



Parameter	[ <sup>11</sup> C]AMG-7980	[ <sup>18</sup> F]AMG-580	Species
Radiolabel	Carbon-11	Fluorine-18	-
Binding Affinity (K D )	0.94 nM	71.9 pM	Rat, Baboon
Binding Potential (BP ND ) - Putamen	0.65 (Graphical), 0.76 (SRTM)	3.38 (2TC), 3.16 (Logan), 2.92 (SRTM)	Non-human primate
Binding Potential (BP ND ) - Caudate	0.23 (Graphical), 0.42 (SRTM)	2.34 (2TC), 2.34 (Logan), 2.01 (SRTM)	Non-human primate
In Vivo Specificity (Striatum/Thalamus Ratio)	10	High specific uptake in striatum	Rat, Non-human primate
In Vivo Brain Uptake	Good uptake (1.2% ID/g tissue in striatum)	Prominent uptake	Rat
Pharmacokinetics	Fast washout	Slower washout	Non-human primate

Data compiled from multiple sources.[1][3][4][5][6] 2TC: Two-Tissue Compartment Model; SRTM: Simplified Reference Tissue Model; Logan: Logan Graphical Analysis.

# **Experimental Protocols**

Detailed methodologies for the key experiments cited in the comparison of **AMG-7980** and AMG-580 are as follows:

# **In Vitro Binding Assays**

- Objective: To determine the binding affinity (K D ) of the tracers to PDE10A.
- Method:
  - Striatal tissue from rats, baboons, and humans was homogenized.[1]
  - Saturation binding assays were performed using the tritiated form of the tracers ([³H]AMG-7980 or [³H]AMG-580).[1][6]



- Homogenates were incubated with increasing concentrations of the radiolabeled tracer.
- Non-specific binding was determined in the presence of a high concentration of a nonlabeled PDE10A inhibitor.
- The bound and free radioactivity were separated by filtration.
- The K D and B max (maximum number of binding sites) were calculated by Scatchard analysis of the saturation binding data.[5][6]

#### **Autoradiography**

- Objective: To visualize the distribution of PDE10A in the brain.
- Method:
  - Rat brains were sectioned into thin slices.
  - The brain slices were incubated with the tritiated tracer ([3H]AMG-7980 or [3H]AMG-580).
     [1][6]
  - To determine non-specific binding, adjacent sections were incubated with the tracer in the presence of a PDE10A inhibitor.[6]
  - The sections were washed, dried, and exposed to a phosphor imaging plate or film.
  - The resulting images showed the specific binding of the tracer to PDE10A-rich regions like the striatum.[1][6]

#### In Vivo PET Imaging in Non-Human Primates

- Objective: To evaluate the in vivo performance of the PET tracers, including their brain uptake, kinetics, and binding potential.
- Method:
  - Animal Preparation: Non-human primates (rhesus monkeys or baboons) were
     anesthetized and positioned in a PET scanner.[4][5] An MRI of each animal's brain was



obtained for anatomical reference.

- Tracer Administration: A bolus of the radiolabeled tracer ([¹¹C]AMG-7980 or [¹8F]AMG-580)
   was injected intravenously.[4][5]
- Dynamic PET Scan: Dynamic PET images were acquired for a period of up to 180 minutes to measure the tracer's distribution and kinetics in the brain.[4][7]
- Metabolite Analysis: Blood samples were collected throughout the scan to measure the concentration of the parent tracer and its radioactive metabolites in the plasma.[4][5]
- Data Analysis:
  - Regions of interest (ROIs) were defined on the individual MRIs and transferred to the co-registered PET images.[4][5]
  - Time-activity curves were generated for different brain regions.
  - The binding potential (BP ND ), a measure of the density of available receptors, was calculated using kinetic models such as the Simplified Reference Tissue Model (SRTM), Logan graphical analysis, or a two-tissue compartment model (2TC), with the thalamus or cerebellum serving as the reference region.[4][5]

#### **Target Occupancy Studies**

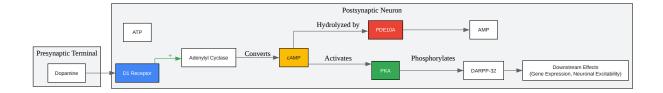
- Objective: To demonstrate that the tracer binding is specific to PDE10A and to measure the occupancy of the enzyme by a PDE10A inhibitor.
- Method:
  - Baseline PET scans were performed as described above.
  - A PDE10A inhibitor was administered to the non-human primates at varying doses.[4][5]
  - Post-treatment PET scans were conducted to measure the displacement of the tracer by the inhibitor.



 The reduction in the tracer's binding potential was used to calculate the percentage of PDE10A target occupancy by the inhibitor at different doses.[4]

## **Visualizing the PDE10A Signaling Pathway**

The following diagram illustrates the role of PDE10A in the cyclic nucleotide signaling cascade within a neuron. PDE10A hydrolyzes both cAMP and cGMP, thereby regulating downstream signaling pathways that are crucial for neuronal function.



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Caption: PDE10A signaling cascade in a postsynaptic neuron.

# **Summary and Conclusion**

The development of PET tracers for PDE10A has evolved to meet the demands of clinical drug development. While [¹¹C]**AMG-7980** was an early candidate that demonstrated specific binding to PDE10A, its rapid washout kinetics and lower binding potential in non-human primates limited its utility for accurately quantifying target occupancy in clinical studies.[3][4]

To address these limitations, [18F]AMG-580 was developed. This second-generation tracer exhibits several key advantages:

Higher Binding Potential: [18F]AMG-580 has a significantly higher binding potential (BP ND) in the striatum of non-human primates compared to [11C]AMG-7980, allowing for a more precise measurement of PDE10A levels.[3][5]



- Slower Kinetics: The slower washout rate of [18F]AMG-580 from the brain provides a wider window for imaging and more reliable quantification.[3]
- Favorable Radiolabel: The use of Fluorine-18, with its longer half-life (110 minutes)
  compared to Carbon-11 (20 minutes), allows for more flexible and centralized production and
  distribution of the tracer for multi-center clinical trials.

In conclusion, the experimental data strongly supports [18F]AMG-580 as a superior PDE10A PET tracer over [11C]**AMG-7980**. Its enhanced binding characteristics and favorable pharmacokinetic profile make it a more robust and reliable tool for non-invasive in vivo quantification of PDE10A, which is essential for guiding dose selection and demonstrating target engagement of novel PDE10A inhibitors in clinical studies.[1][3][5]

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